![molecular formula C20H18BrN3O6S2 B2938646 N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide CAS No. 1223971-05-8](/img/no-structure.png)
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O6S2 and its molecular weight is 540.4. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Novel Sulfonamide Derivatives
A study by Fahim and Ismael (2019) focused on synthesizing and characterizing novel sulfonamide derivatives, demonstrating good antimicrobial activity. These derivatives included aminothiazole, amino-oxazole, and quinazoline-yl among others, showcasing the structural diversity and potential biological applications of sulfonamide-based compounds (Fahim & Ismael, 2019).
Sulfonamide-derived Metal Complexes
Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes (cobalt, copper, nickel, zinc), which were characterized and evaluated for antimicrobial activity. This highlights the versatility of sulfonamide derivatives in forming complexes with potential therapeutic applications (Chohan & Shad, 2011).
Biological Activities
Antimicrobial Evaluation
Research by Iqbal et al. (2017) on acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores showed moderate inhibitors with more activity against Gram-negative bacterial strains, indicating the potential for antimicrobial drug development (Iqbal et al., 2017).
Antibacterial and Antifungal Activities
Darwish et al. (2014) studied the synthesis and antimicrobial evaluation of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety. These compounds showed promising results against various bacterial and fungal strains, highlighting the broad spectrum of biological activities associated with sulfonamide derivatives (Darwish et al., 2014).
Structural and Computational Studies
- Vibrational Spectroscopic Analysis: A study by Mary et al. (2022) on N-(4-chlorophenyl)-2-[(4,6-di-aminopyrimidin-2-yl)sulfanyl]acetamide highlighted the use of vibrational spectroscopy and computational methods for structural elucidation, providing insights into the electronic structure and molecular interactions of such compounds (Mary et al., 2022).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves the reaction of 4-bromobenzenamine with 2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "4-bromobenzenamine", "2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 4-bromobenzenamine and 2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Filter the resulting precipitate and wash with a suitable solvent such as dichloromethane.", "Step 4: Dissolve the resulting intermediate in acetic anhydride and heat at reflux for several hours.", "Step 5: Cool the reaction mixture and add a suitable solvent such as water to precipitate the final product.", "Step 6: Filter the precipitate and wash with a suitable solvent such as water to yield N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide." ] } | |
Número CAS |
1223971-05-8 |
Nombre del producto |
N-(4-bromophenyl)-2-({5-[(3,4-dimethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide |
Fórmula molecular |
C20H18BrN3O6S2 |
Peso molecular |
540.4 |
Nombre IUPAC |
N-(4-bromophenyl)-2-[[5-(3,4-dimethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O6S2/c1-29-15-8-7-14(9-16(15)30-2)32(27,28)17-10-22-20(24-19(17)26)31-11-18(25)23-13-5-3-12(21)4-6-13/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clave InChI |
MKPDOMWFJWFTPH-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-dichloro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2938563.png)
![[1,1'-Biphenyl]-4-yl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2938566.png)

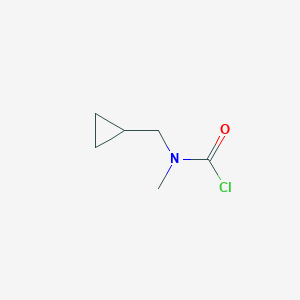
![1-(Indolin-1-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2938571.png)
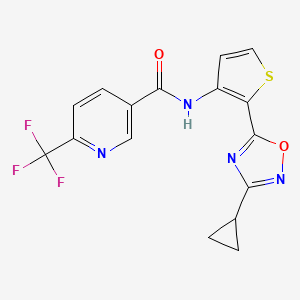
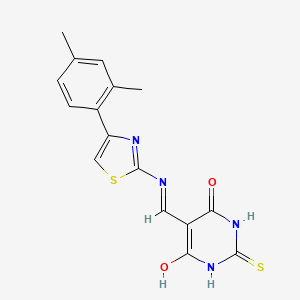
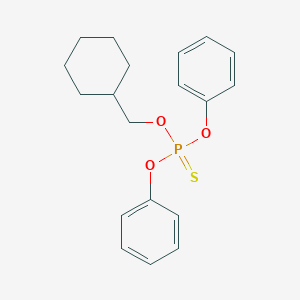

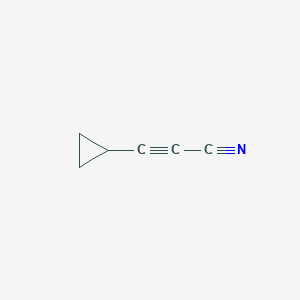


![2-Methyl-6-[(1,3-thiazol-2-yloxy)methyl]pyridine](/img/structure/B2938581.png)
![2-[4-(Piperidylsulfonyl)phenyl]-5-pyrrolidinyl-1,3-oxazole-4-carbonitrile](/img/structure/B2938585.png)